N-(3-METHOXYBENZOYL)-N'-(5-METHYL-1H-PYRAZOL-3-YL)UREA
Overview
Description
N-(3-METHOXYBENZOYL)-N’-(5-METHYL-1H-PYRAZOL-3-YL)UREA: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxybenzoyl group and a methylpyrazolyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYBENZOYL)-N’-(5-METHYL-1H-PYRAZOL-3-YL)UREA typically involves the following steps:
Formation of 3-Methoxybenzoyl Chloride: This is achieved by reacting 3-methoxybenzoic acid with thionyl chloride under reflux conditions.
Preparation of 5-Methyl-1H-Pyrazole: This can be synthesized by the reaction of hydrazine hydrate with acetylacetone under acidic conditions.
Coupling Reaction: The final step involves the reaction of 3-methoxybenzoyl chloride with 5-methyl-1H-pyrazole in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYBENZOYL)-N’-(5-METHYL-1H-PYRAZOL-3-YL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzoyl derivative.
Reduction: Formation of benzyl alcohol derivative.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(3-METHOXYBENZOYL)-N’-(5-METHYL-1H-PYRAZOL-3-YL)UREA has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3-METHOXYBENZOYL)-N’-(5-METHYL-1H-PYRAZOL-3-YL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHOXYBENZOYL)-N’-(5-METHYL-1H-PYRAZOL-3-YL)THIOUREA: Similar structure but with a thiourea moiety.
N-(3-METHOXYBENZOYL)-N’-(5-METHYL-1H-PYRAZOL-3-YL)CARBAMATE: Similar structure but with a carbamate moiety.
Uniqueness
N-(3-METHOXYBENZOYL)-N’-(5-METHYL-1H-PYRAZOL-3-YL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methoxy-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8-6-11(17-16-8)14-13(19)15-12(18)9-4-3-5-10(7-9)20-2/h3-7H,1-2H3,(H3,14,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPLUIAMESJTOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)NC(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24814957 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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